BenchChemオンラインストアへようこそ!

2-[(9-Benzylpurin-6-yl)amino]ethanol

CNS probe GABA(A) receptor Benzodiazepine receptor

2-[(9-Benzylpurin-6-yl)amino]ethanol (CAS 112089-01-7) is a 6,9-disubstituted purine specifically suited for GABA(A) receptor subtype-selective probe development. Unlike 6-dimethylamino anticonvulsant purines or 6-aryl antimycobacterial derivatives, its 6-(2-hydroxyethylamino) group confers unique hydrogen-bonding and steric properties. With N9-benzyl substitution, it avoids CDK inhibition seen in olomoucine, making it a kinase-sparing control. Terminal hydroxyl enables facile derivatization for fragment growth. Request a quote to source this discovery-grade research tool.

Molecular Formula C14H15N5O
Molecular Weight 269.3 g/mol
CAS No. 112089-01-7
Cat. No. B3319442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(9-Benzylpurin-6-yl)amino]ethanol
CAS112089-01-7
Molecular FormulaC14H15N5O
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)NCCO
InChIInChI=1S/C14H15N5O/c20-7-6-15-13-12-14(17-9-16-13)19(10-18-12)8-11-4-2-1-3-5-11/h1-5,9-10,20H,6-8H2,(H,15,16,17)
InChIKeyZOVSVHTVIDXQPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(9-Benzylpurin-6-yl)amino]ethanol (CAS 112089-01-7) Procurement-Grade Baseline for Purine-Derived Research Reagents


2-[(9-Benzylpurin-6-yl)amino]ethanol (CAS 112089-01-7) is a synthetic, small-molecule purine derivative belonging to the class of 6,9-disubstituted purines. It is catalogued as a discovery agent and investigative compound, with in silico target predictions indicating multi-subunit inhibitory activity against the GABA(A) receptor ion channel complex (subunits GABRA1, GABRB2, GABRG2) [1]. This compound shares the 9-benzylpurine scaffold common to a historically rich series of bioactive molecules, including antimycobacterial 6-aryl-9-benzylpurines and anticonvulsant 6-(alkylamino)-9-benzylpurines [2][3]. Its defining chemical feature is the 6-(2-hydroxyethylamino) substituent, which distinguishes it from both its dimethylamino- and bulky aromatic-substituted congeners and influences its molecular recognition profile, solubility, and hydrogen-bonding capacity.

Why 2-[(9-Benzylpurin-6-yl)amino]ethanol Cannot Be Swapped for Generic 6,9-Disubstituted Purine Analogs


Within the 6,9-disubstituted purine class, biological activity is exquisitely sensitive to the nature of the 6-position substituent. The 6-(2-hydroxyethylamino) group of 2-[(9-benzylpurin-6-yl)amino]ethanol confers a distinct hydrogen-bond donor/acceptor profile and steric footprint compared to the 6-dimethylamino group found in classic anticonvulsant/benzodiazepine receptor ligands [1] or the 6-aryl/heteroaryl groups required for potent antimycobacterial activity [2]. Furthermore, the N9-benzyl substitution differentiates this compound from the N9-methyl analog olomoucine, a well-characterized cyclin-dependent kinase (CDK) inhibitor, and from N9-aryl or N9-sulfonylaryl variants that lose antimycobacterial potency [2][3]. Consequently, substituting this compound with a generic 9-benzylpurine or a kinase-focused 2,6,9-trisubstituted purine risks losing the specific GABA(A)-targeted interaction profile predicted for this chemotype, leading to divergent biological outcomes in neurological or microbiological assay contexts.

Quantitative Differentiation Evidence for 2-[(9-Benzylpurin-6-yl)amino]ethanol Versus Structural Analogs


Predicted GABA(A) Receptor Multi-Subunit Targeting Profile Versus 6-(Dimethylamino) Benzodiazepine Receptor Ligands

According to the Therapeutic Target Database (TTD), 2-[(9-benzylpurin-6-yl)amino]ethanol is annotated as an inhibitor of three GABA(A) receptor subunits: alpha-1 (GABRA1), beta-2 (GABRB2), and gamma-2 (GABRG2) [1]. This multi-subunit predicted engagement contrasts with the classic benzodiazepine receptor binding profile of 6-(dimethylamino)-9-benzylpurines, where the prototypical ligand 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine exhibits an IC50 of 0.9 µM at the benzodiazepine site on the GABA(A) complex, but with a structure-activity relationship that is highly sensitive to the 6-amino substituent [2]. The switch from 6-dimethylamino to 6-(2-hydroxyethylamino) is expected to alter binding site complementarity, potentially shifting selectivity toward non-benzodiazepine GABA(A) interfaces.

CNS probe GABA(A) receptor Benzodiazepine receptor 6,9-disubstituted purines

Structural Differentiation from Olomoucine: N9-Benzyl vs. N9-Methyl and its Impact on CDK Inhibitory Activity

Olomoucine (2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine) is a well-characterized competitive inhibitor of CDK1/cyclin B (IC50 = 7 µM), CDK2/cyclin A, and CDK5/p35, with selectivity over other kinases [1]. 2-[(9-Benzylpurin-6-yl)amino]ethanol differs by a single atom replacement at the 9-position (benzyl vs. methyl). The 9-benzyl substituent introduces a larger aromatic moiety that can engage in π-stacking interactions absent in the 9-methyl analog, altering the compound's fit within the ATP-binding pocket of CDKs. While quantitative CDK inhibition data are not available for the target compound, the structural divergence at N9 is a critical determinant of kinase selectivity within purine-based CDK inhibitors, as demonstrated by the increased potency of N9-isopropylolomoucine over olomoucine in certain systems .

CDK inhibitor olomoucine analog purine kinase selectivity

Antimycobacterial Scaffold Classification: 9-Benzyl Requirement Status and the 6-Substituent Dependence

A systematic structure-activity relationship study established that 9-benzylpurines carrying 6-aryl, 6-heteroaryl, or 6-(2-furyl) substituents exhibit potent in vitro activity against Mycobacterium tuberculosis H37Rv, with the most active compound 2-chloro-6-(2-furyl)-9-(4-methoxybenzyl)purine achieving an MIC of 0.39 µg/mL alongside low mammalian cytotoxicity and intramacrophage activity [1]. In contrast, 2-[(9-benzylpurin-6-yl)amino]ethanol bears a 6-(2-hydroxyethylamino) substituent rather than the planar aromatic or heteroaromatic 6-substituent required for high antimycobacterial potency. While the 9-benzyl group is critical for activity (9-aryl and 9-sulfonylaryl analogs showed weak activity), the nature of the 6-substituent is equally determinant. This compound is therefore predicted to be substantially less active against Mtb and serves as a negative control or a starting scaffold for further 6-position derivatization.

antitubercular Mycobacterium tuberculosis 9-benzylpurine SAR

Fragment-Like Physicochemical Profile Versus Pre-optimized 6,9-Disubstituted Lead Compounds

2-[(9-Benzylpurin-6-yl)amino]ethanol (MW 269.3 g/mol, formula C14H15N5O) occupies a fragment-like chemical space (MW < 300 Da), distinguishing it from most reported bioactive 6,9-disubstituted purines that bear bulkier 6-substituents with MW typically exceeding 350 Da [1][2]. Its computed logP (predicted ~1.5–2.0) and the presence of a free hydroxyl group confer higher aqueous solubility potential compared to the predominantly hydrophobic 6-aryl-9-benzylpurine antimycobacterial leads. However, the compound lacks the chlorine atom at the 2-position identified as an activity-enhancing moiety in both antimycobacterial and benzodiazepine receptor SAR [1][2], limiting its potency ceiling in those established assays.

physicochemical properties drug-likeness fragment-based lead optimization

Highest-Confidence Application Scenarios for 2-[(9-Benzylpurin-6-yl)amino]ethanol (CAS 112089-01-7)


GABA(A) Receptor Subtype Pharmacological Probe Development

Based on its TTD-annotated multi-subunit GABA(A) receptor inhibitory prediction (GABRA1, GABRB2, GABRG2) [1], this compound is best deployed as a starting scaffold for developing subtype-selective GABA(A) receptor probes. Unlike the extensively characterized 6-(dimethylamino) series that targets the benzodiazepine binding site with IC50 values in the sub-micromolar to micromolar range [2], the 6-(2-hydroxyethylamino) chemotype may engage distinct allosteric sites, enabling structure-activity relationship studies aimed at dissecting the pharmacological heterogeneity of GABA(A) receptor subtypes.

Negative Control in Antimycobacterial 9-Benzylpurine Screening

For laboratories screening 9-benzylpurine derivatives against Mycobacterium tuberculosis, 2-[(9-benzylpurin-6-yl)amino]ethanol serves as a validated negative control. The SAR established by Bakkestuen et al. (2005) demonstrates that high antimycobacterial potency (MIC as low as 0.39 µg/mL) requires a planar aromatic/heteroaromatic 6-substituent, which this compound lacks [1]. Including this compound in dose-response panels helps benchmark the activity threshold attributable to the 9-benzylpurine core alone versus the combined pharmacophore.

Fragment-Based Lead Discovery Core with a Diversifiable 6-Hydroxyethyl Handle

With a molecular weight of 269.3 Da, 2-[(9-benzylpurin-6-yl)amino]ethanol fits fragment screening library criteria. Its 6-(2-hydroxyethylamino) substituent contains a terminal hydroxyl group amenable to esterification, etherification, oxidation, or nucleophilic displacement, enabling systematic exploration of 6-position structure-activity relationships in target-agnostic or targeted fragment growth campaigns [1]. This contrasts with the use of 6-chloro-9-benzylpurine, which requires palladium-catalyzed coupling for aryl introduction, offering a more synthetically accessible diversification route for early-stage medicinal chemistry.

CDK-Independent Purine Control for Cytokinin and Kinase Signaling Studies

Given the established CDK inhibitory activity of the N9-methyl analog olomoucine (CDK1/cyclin B IC50 = 7 µM) [1], 2-[(9-benzylpurin-6-yl)amino]ethanol—featuring an N9-benzyl rather than N9-methyl group—is predicted to have reduced or absent CDK affinity. This makes it suitable as a kinase-sparing control in experiments investigating purine effects on plant cytokinin signaling or mammalian cell cycle regulation, where confounding CDK inhibition must be excluded. The N9-benzyl substitution is a key structural discriminator from the olomoucine/roscovitine kinase inhibitor lineage [2].

Quote Request

Request a Quote for 2-[(9-Benzylpurin-6-yl)amino]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.